![molecular formula C8H7BrF2O B1341758 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene CAS No. 886500-63-6](/img/structure/B1341758.png)
1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene
Overview
Description
1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is an organic compound with the molecular formula C8H7BrF2O. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, two fluorine atoms, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Brominated compounds like this one are often used in the development of novel anticancer drugs . They can engage challenging drug targets such as protein-protein interactions .
Mode of Action
For instance, they can undergo free radical reactions . In such reactions, a bromine atom is lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Brominated compounds can potentially affect a wide range of biochemical pathways, depending on their specific targets and mode of action .
Pharmacokinetics
It’s worth noting that compounds in a similar study were found to be metabolically robust, demonstrating a remnant of >98% after 30 minutes in the presence of human, rat, and mouse liver microsomes .
Result of Action
Given its potential use in the development of anticancer drugs, it may induce cell death or inhibit cell proliferation in cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene typically involves the bromomethylation of 3,5-difluoro-2-methoxybenzene. One common method is the reaction of 3,5-difluoro-2-methoxybenzene with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the bromomethylation process.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Electrophilic Aromatic Substitution: The methoxy and fluorine substituents on the benzene ring can direct electrophilic aromatic substitution reactions to specific positions on the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium alkoxides, primary and secondary amines, and thiols. These reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Common electrophiles include bromine, chlorine, and nitronium ions. These reactions are usually conducted in the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride.
Major Products
The major products of these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic substitution with a primary amine would yield a benzylamine derivative, while electrophilic aromatic substitution with bromine would produce a dibromo derivative.
Scientific Research Applications
1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its reactivity and functional group compatibility.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-2,4-difluorobenzene: Similar structure but lacks the methoxy group, which affects its reactivity and applications.
1-(Chloromethyl)-3,5-difluoro-2-methoxybenzene: Chlorine instead of bromine, leading to different reactivity in nucleophilic substitution reactions.
1-(Bromomethyl)-3,5-difluoro-4-methoxybenzene: Methoxy group at a different position, influencing the compound’s electronic properties and reactivity.
Uniqueness
1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group creates a distinct electronic environment that can be exploited in various chemical reactions and applications.
Biological Activity
1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is an aromatic compound characterized by its unique substitution pattern on the benzene ring, featuring two fluorine atoms at the 3 and 5 positions, a methoxy group at the 2 position, and a bromomethyl group at the 1 position. This combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.
- Chemical Formula : C₈H₇BrF₂O
- Molecular Weight : 237.04 g/mol
The presence of both fluorine and methoxy groups enhances its biological activity and stability in synthetic applications. The bromine atom provides a site for further substitution reactions, allowing for the synthesis of various biologically active compounds.
This compound may exhibit biological activity through:
- Reactivity with Nucleophiles : The bromomethyl group can react with nucleophiles, influencing cellular processes.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insights into its potential applications:
- Synthesis of Heterocycles : This compound has been utilized as an intermediate in the synthesis of various heterocyclic compounds like pyridines and pyrimidines, which are known for their biological activities.
- Interaction with Biological Targets : Studies indicate that compounds with similar structures can modulate the activity of transcription factors and metabolic enzymes, leading to changes in gene expression and cellular metabolism.
- Potential as an NLRP3 Inhibitor : In drug discovery efforts aimed at developing inhibitors for the NLRP3 inflammasome, compounds structurally related to this compound have shown promise in modulating inflammatory responses .
Comparative Analysis with Similar Compounds
The following table summarizes key features of compounds related to this compound:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
3,5-Difluoro-4-methoxybenzyl bromide | C₈H₇BrF₂O | Different methoxy position; used in organic synthesis |
2-Bromomethyl-1,3-difluoro-5-methoxybenzene | C₈H₇BrF₂O | Alternative substitution pattern; potential activity |
1-Bromo-3,5-difluorobenzene | C₇H₄BrF₂ | Lacks methoxy group; simpler structure but similar reactivity |
These compounds exhibit varying reactivities and potential applications based on their unique substitution patterns.
Properties
IUPAC Name |
1-(bromomethyl)-3,5-difluoro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-8-5(4-9)2-6(10)3-7(8)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYRQPGSEJMVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590647 | |
Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-63-6 | |
Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886500-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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